5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid is a heterocyclic compound that features a thienoazocine core structure. This compound is of interest due to its potential biological activities and its unique structural properties, which make it a valuable subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiophene derivatives with azocine precursors under controlled conditions. The reaction often requires the use of catalysts such as Rhodium (III) complexes and ligands like bis(diphenylphosphino)ferrocene (DPPF) in solvents like chlorobenzene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks, exhibit various pharmacological properties.
Azepine Derivatives: Compounds such as talipexole and azepexole, which contain azepine rings, are known for their therapeutic applications.
Uniqueness
5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid is unique due to its combined thienoazocine structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
59851-11-5 |
---|---|
Molecular Formula |
C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
5-oxo-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocine-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO3S/c12-8-4-2-1-3-7-9(11-8)6(5-15-7)10(13)14/h5H,1-4H2,(H,11,12)(H,13,14) |
InChI Key |
VEDIQIKJEHZIHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)NC2=C(C1)SC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.